1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone
Overview
Description
1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone is an organic compound with the molecular formula C9H7BrF2O2. It is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a phenyl ring, along with an ethanone group.
Preparation Methods
The synthesis of 1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone typically involves the bromination of 2-(difluoromethoxy)acetophenone. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the phenyl ring .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions to improve yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate or sodium borohydride, respectively.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique optical characteristics
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Bromo-2-(difluoromethoxy)phenyl)ethanone can be compared with similar compounds, such as:
1-Bromo-4-(difluoromethyl)benzene: This compound has a similar bromine and difluoromethyl group but lacks the ethanone group, resulting in different chemical properties and reactivity.
2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone: This is a positional isomer with the bromine atom located at a different position on the phenyl ring, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
1-[4-bromo-2-(difluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSBXCQMHICOQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801253315 | |
Record name | 1-[4-Bromo-2-(difluoromethoxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801253315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260815-88-0 | |
Record name | 1-[4-Bromo-2-(difluoromethoxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260815-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-Bromo-2-(difluoromethoxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801253315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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